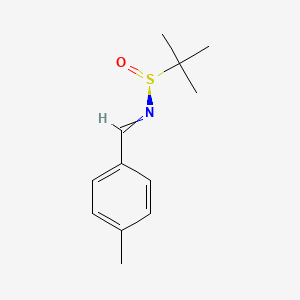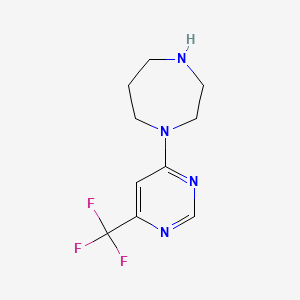
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane
説明
The compound “1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane” is a pyrimidine derivative. Pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives, thus targeting compounds with relevant biological and pharmacological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reports two strategies for preparing O-alkyl derivatives of 6-substituted-4-(trifluoromethyl)pyrimidin-(1H)-ones: a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines . Another study reported the synthesis of a novel series of 2/6-aryl/heteroaryl substituted-N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues from dichloropyrimidines by an initial substitution followed by Suzuki coupling with boronic acids or esters .Chemical Reactions Analysis
Chemoselective O-alkylation of 4-(Trifluoromethyl)pyrimidin-2-(1H)-ones using 4-(Iodomethyl)pyrimidines has been reported . The reaction scope was evaluated by varying the substitution patterns in starting pyrimidin-2-(1H)-ones and the trihalomethyl moiety (trifluoro- and trichloromethyl) in pyrimidines .科学的研究の応用
Complexation and Magnetic Properties
- Iron(II) Complexes with Amine/Imine Chelate Ligands : Research has explored the synthesis of new chelate ligands containing a 1,4-diazepane core, such as 6-methyl-6-(pyridin-2-yl)-1,4-bis[(pyridin-2-yl)methyl]-1,4-diazepane. These ligands, when complexed with iron, display interesting magnetic properties due to their high-spin iron(II) state. This research contributes to the understanding of spin-crossover (SCO) behavior and zero-field splitting (ZFS) in such complexes (Schmidt et al., 2013).
Synthesis of Heterocyclic Compounds
- Synthesis of Trisubstituted Hexahydroimidazo[1,2-a]pyridine and 1,4-Diazepane Derivatives : A convergent synthesis approach for creating biologically significant classes of these derivatives from aromatic aldehydes, ketones, and ethane-1,2-diamine has been developed. This synthesis is promoted by an effective l-phenylalanine triflate catalyst and is significant for creating a variety of functional group-tolerant compounds with excellent yields (Jiang et al., 2017).
High-Throughput Synthesis Methods
- Pyrimido[4,5-e][1,4]diazepines Synthesis : A high-throughput method for synthesizing several pyrimido[4,5-e][1,4]diazepines via a two-step acylation/cyclization sequence has been described. This method starts from key intermediates like 6-amino-5-(amino)methylpyrimidines, and is essential for the efficient production of these compounds (Torre et al., 2016).
Synthesis of Analogues and Complexes
- Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid : The synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues demonstrates the use of 4-(trifluoromethyl)pyrimidin-2(1H)-ones for producing important biochemical compounds. This work provides insight into the synthesis of complex molecules with potential pharmaceutical applications (Sukach et al., 2015).
Catalytic Applications
- Nickel(II) Complexes of Sterically Modified Ligands : Studies have focused on the synthesis and characterization of nickel(II) complexes with 1,4-diazepane-based ligands for catalytic applications. These complexes are important for understanding the effects of ligand stereoelectronic factors on metal spin-state and catalytic activity, particularly in alkane hydroxylation (Sankaralingam et al., 2017).
将来の方向性
The development of novel and promising fungicides and pharmaceuticals is urgently required. The major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
作用機序
Target of Action
Similar compounds have been found to target dipeptidyl peptidase 4 . This enzyme plays a significant role in glucose metabolism, making it a potential target for antidiabetic drugs .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolic processes regulated by the enzyme.
Biochemical Pathways
If the compound does indeed target dipeptidyl peptidase 4, it could impact the glucose metabolism pathway .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
If the compound does inhibit dipeptidyl peptidase 4, it could potentially lead to an increase in insulin secretion and a decrease in glucagon release .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its action .
生化学分析
Biochemical Properties
1-(6-(Trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of CDKs, preventing their interaction with substrates and thereby inhibiting their activity. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation by inducing cell cycle arrest and promoting apoptosis . The compound influences cell signaling pathways, such as the mTOR pathway, which is involved in cell growth and metabolism . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their activity. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and impaired organ function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of water-soluble metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively taken up by cells through organic anion transporters and organic anion-transporting polypeptides . Once inside the cells, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . This localization is crucial for its activity, as it allows this compound to modulate cellular processes at the molecular level .
特性
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-6-9(16-7-15-8)17-4-1-2-14-3-5-17/h6-7,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOGQVZXFVQSRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=NC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




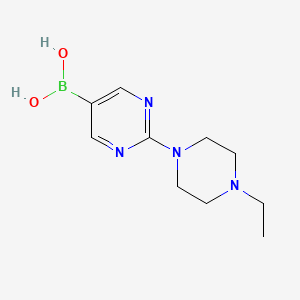
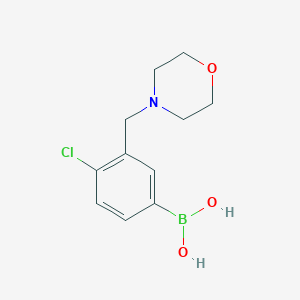
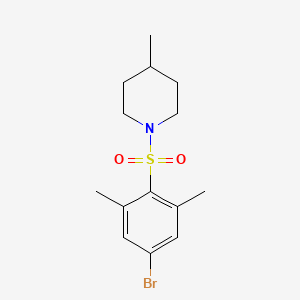

![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1412259.png)
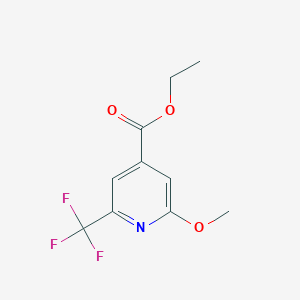

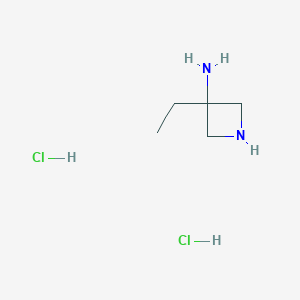
![2-Fluorobenzo[d]thiazol-4-ol](/img/structure/B1412264.png)

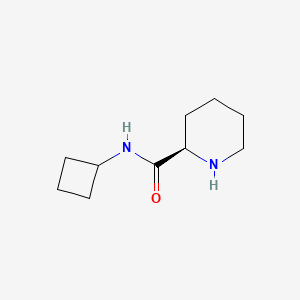
![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)
